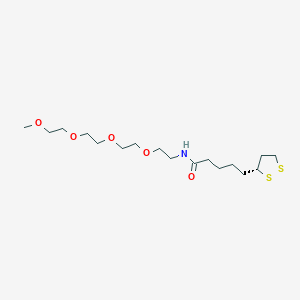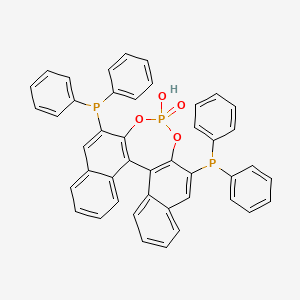
Tert-butyl 3-((2-hydroxyethyl)sulfonyl)azetidine-1-carboxylate
説明
Tert-butyl 3-((2-hydroxyethyl)sulfonyl)azetidine-1-carboxylate is a chemical compound with the CAS Number: 1648864-55-4 . It has a molecular weight of 265.33 . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H19NO5S/c1-10(2,3)16-9(13)11-6-8(7-11)17(14,15)5-4-12/h8,12H,4-7H2,1-3H3 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
This compound has a density of 1.1±0.1 g/cm^3 . It has a boiling point of 287.4±13.0 °C at 760 mmHg . The vapour pressure is 0.0±1.3 mmHg at 25°C . The enthalpy of vaporization is 61.1±6.0 kJ/mol . The flash point is 127.6±19.8 °C . The index of refraction is 1.488 . The molar refractivity is 53.1±0.3 cm^3 . It has 4 H bond acceptors and 1 H bond donor . It has 4 freely rotating bonds . The polar surface area is 50 Å^2 . The polarizability is 21.0±0.5 10^-24 cm^3 . The surface tension is 40.2±3.0 dyne/cm . The molar volume is 184.3±3.0 cm^3 .科学的研究の応用
Anionic Polymerization
“Tert-butyl 3-((2-hydroxyethyl)sulfonyl)azetidine-1-carboxylate” can be used in the anionic polymerization process. The tert-butyloxycarbonyl (BOC) group on the aziridine nitrogen activates the aziridine for anionic-ring-opening polymerizations (AROP) to form polysulfonyllaziridines . This process allows the synthesis of low-molecular-weight poly (BocAz) chains .
Synthesis of Polyethyleneimine
The compound can be used in the synthesis of polyethyleneimine. The deprotection of poly (BocAz) using trifluoroacetic acid (TFA) cleanly produces linear polyethyleneimine . Polyethyleneimine is a polymer with a high amine density that is widely studied for a wide range of applications .
Non-viral Gene Transfection
Polyethyleneimine, which can be synthesized from “Tert-butyl 3-((2-hydroxyethyl)sulfonyl)azetidine-1-carboxylate”, is widely studied for non-viral gene transfection . It is often sought over branched PEI due to its better reported biocompatibility and reduced cytotoxicity .
Metal Chelation
Polyethyleneimine, derived from this compound, is also used for metal chelation . It can bind to various metal ions, making it useful in a variety of applications, including water treatment and recovery of precious metals .
CO2 Capture
Polyethyleneimine is also used for CO2 capture . The high amine density of polyethyleneimine makes it an effective absorbent for carbon dioxide, which is crucial for addressing climate change .
Chemical Synthesis
“Tert-butyl 3-((2-hydroxyethyl)sulfonyl)azetidine-1-carboxylate” can be synthesized from ethanolamine by first reacting ethanolamine with di-tert-butyl dicarbonate to form tert-butyl (2-hydroxyethyl)carbamate. The subsequent reaction with tosyl chloride in the presence of KOH produces the desired BocAz as a viscous liquid .
Safety and Hazards
特性
IUPAC Name |
tert-butyl 3-(2-hydroxyethylsulfonyl)azetidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO5S/c1-10(2,3)16-9(13)11-6-8(7-11)17(14,15)5-4-12/h8,12H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIYSARHJAXEYGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)S(=O)(=O)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-((2-hydroxyethyl)sulfonyl)azetidine-1-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![t-Butyl 4-[3-(ethoxycarbonyl)quinoxalin-2-yl]-1,4-diazepane-1-carboxylate](/img/structure/B1409354.png)
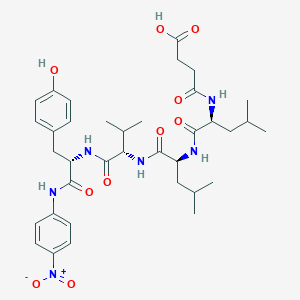

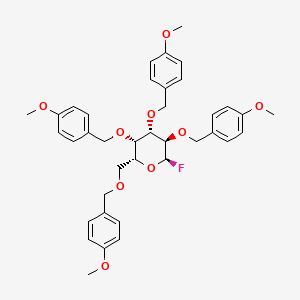
![1-[3-(Difluoromethoxy)phenyl]-3-[2-methyl-6-(propan-2-yl)phenyl]thiourea](/img/structure/B1409359.png)
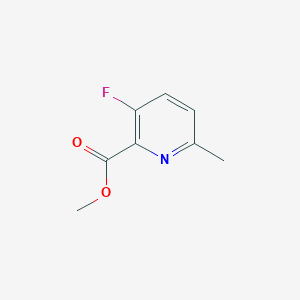
![8-Chloro-3-nitro-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B1409362.png)
![(2S)-3-Carbamoylsulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B1409363.png)

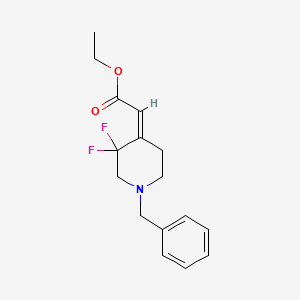
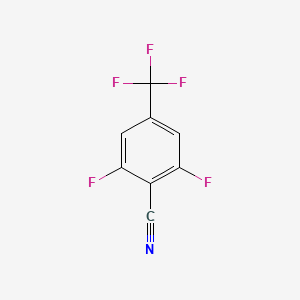
![4-[2-Methyl-6-(trifluoromethyl)pyridin-3-yl]-1,3-thiazol-2-amine](/img/structure/B1409374.png)
